Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 284492-14-4
VCID: VC2275021
InChI: InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid

CAS No.: 284492-14-4

Cat. No.: VC2275021

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid - 284492-14-4

Specification

CAS No. 284492-14-4
Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
IUPAC Name 3-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
Standard InChI Key MHQMTMDZWLOODM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator